Cas no 2097868-01-2 (3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide)

3-Chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted aromatic ring and a hydroxycyclohexenylmethyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, which combines a sulfonamide group with a cyclic alcohol functionality. The presence of both electron-withdrawing (chloro, sulfonamide) and electron-donating (hydroxy) groups enhances its potential as an intermediate in the development of biologically active molecules. Its well-defined reactivity profile allows for selective modifications, making it valuable for applications in pharmaceutical research and organic synthesis. The compound's stability and solubility characteristics further support its utility in controlled reaction environments.
3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide structure
2097868-01-2 structure
Product Name:3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide
CAS No:2097868-01-2
MF:C14H18ClNO3S
MW:315.815621852875
CID:5474629
PubChem ID:126850369
Update Time:2025-06-29

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F5857-6651
    • AKOS032464956
    • 2097868-01-2
    • 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzenesulfonamide
    • 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide
    • Inchi: 1S/C14H18ClNO3S/c1-11-12(15)6-5-7-13(11)20(18,19)16-10-14(17)8-3-2-4-9-14/h3,5-8,16-17H,2,4,9-10H2,1H3
    • InChI Key: JTKFPEFGSVKUEY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)S(NCC1(C=CCCC1)O)(=O)=O

Computed Properties

  • Exact Mass: 315.0695923g/mol
  • Monoisotopic Mass: 315.0695923g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.8Ų

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide

Research Brief on 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide (CAS: 2097868-01-2)

Recent studies on 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide (CAS: 2097868-01-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide backbone and cyclohexenyl hydroxyl group, has demonstrated promising biological activities, particularly in modulating specific enzymatic pathways involved in inflammatory and oncogenic processes. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide involves a multi-step process that includes the chlorination of the benzene ring, followed by the introduction of the sulfonamide moiety and subsequent functionalization with the hydroxycyclohexenyl group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have employed techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structural integrity and purity of the synthesized product.

In vitro studies have revealed that 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The compound's ability to selectively target COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. Additionally, molecular docking simulations have provided insights into the binding interactions between the compound and the active site of COX-2, highlighting the critical role of the sulfonamide group in stabilizing the enzyme-inhibitor complex.

Further investigations into the compound's pharmacokinetic properties have demonstrated its good oral bioavailability and metabolic stability. Animal models of inflammation and cancer have shown that 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide significantly reduces tumor growth and inflammatory markers, with minimal toxicity observed at therapeutic doses. These findings underscore its potential as a lead compound for the development of new anti-inflammatory and anti-cancer therapies.

In conclusion, 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide (CAS: 2097868-01-2) represents a promising candidate for further drug development. Its unique chemical structure, selective enzyme inhibition, and favorable pharmacokinetic profile position it as a valuable tool for addressing unmet medical needs in inflammation and oncology. Future research should focus on optimizing its therapeutic efficacy and conducting rigorous clinical trials to validate its safety and effectiveness in humans.

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